molecular formula C14H13NO3 B1414769 phenyl N-(4-hydroxyphenyl)-N-methylcarbamate CAS No. 955948-12-6

phenyl N-(4-hydroxyphenyl)-N-methylcarbamate

Cat. No.: B1414769
CAS No.: 955948-12-6
M. Wt: 243.26 g/mol
InChI Key: YJSSOXDICOVVHW-UHFFFAOYSA-N
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Description

Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group, a hydroxyphenyl group, and a methylcarbamate group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(4-hydroxyphenyl)-N-methylcarbamate typically involves the reaction of phenyl isocyanate with 4-hydroxyaniline in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Phenyl isocyanate+4-hydroxyanilinePhenyl N-(4-hydroxyphenyl)-N-methylcarbamate\text{Phenyl isocyanate} + \text{4-hydroxyaniline} \rightarrow \text{this compound} Phenyl isocyanate+4-hydroxyaniline→Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of phenyl N-(4-hydroxyphenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate can be compared with other similar compounds, such as:

    Phenyl N-(4-hydroxyphenyl)carbamate: Lacks the methyl group, which may affect its reactivity and biological activity.

    Phenyl N-(4-methoxyphenyl)-N-methylcarbamate: Contains a methoxy group instead of a hydroxy group, which can influence its chemical properties and interactions.

    Phenyl N-(4-aminophenyl)-N-methylcarbamate:

Properties

IUPAC Name

phenyl N-(4-hydroxyphenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-15(11-7-9-12(16)10-8-11)14(17)18-13-5-3-2-4-6-13/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSSOXDICOVVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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